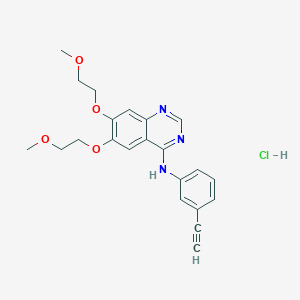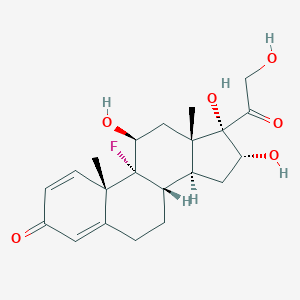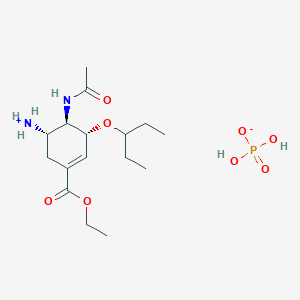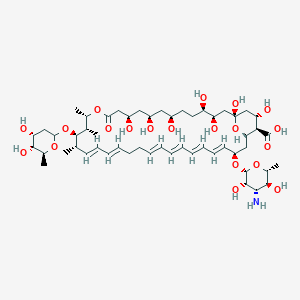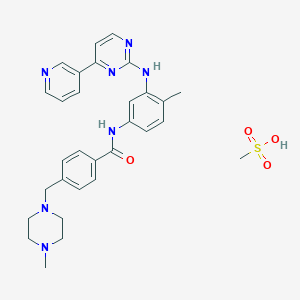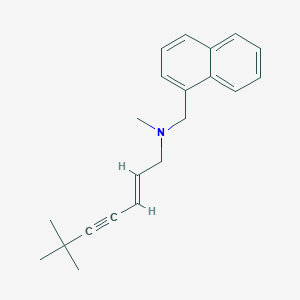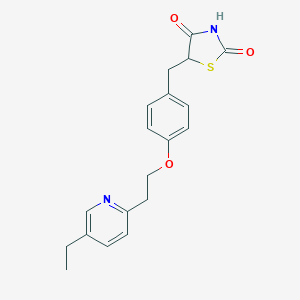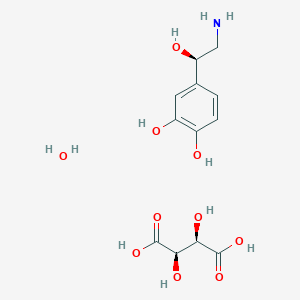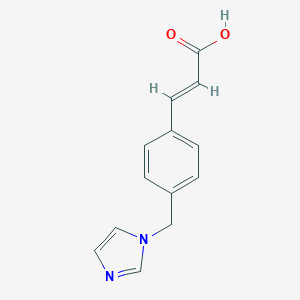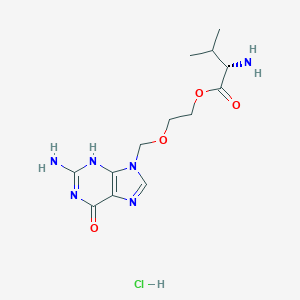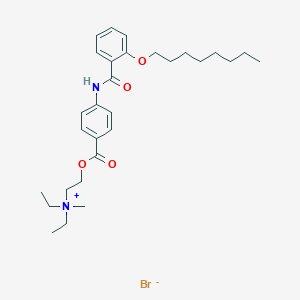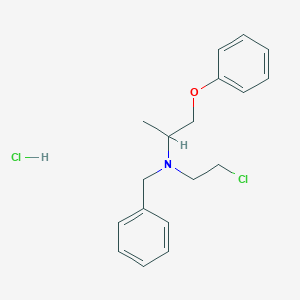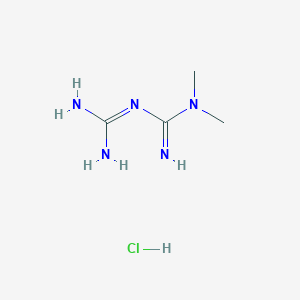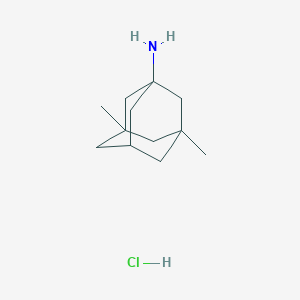
Memantine hydrochloride
Overview
Description
Memantine Hydrochloride is a medication primarily used to treat moderate-to-severe Alzheimer’s disease. It is known for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to slow the progression of symptoms in Alzheimer’s patients. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol, petroleum ether, and chloroform .
Mechanism of Action
Target of Action
Memantine hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the transmission of electrical signals between nerve cells in the brain .
Mode of Action
This compound acts as a non-competitive antagonist at the NMDA receptor . It binds to the ion channel site of the receptor, blocking the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This action helps to restore the function of damaged nerve cells and reduce abnormal excitatory signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway . By blocking the NMDA receptors, this compound prevents the overstimulation of neurons by glutamate, thereby reducing neuronal excitability . This modulation of NMDA receptor activity helps to maintain an optimal level of NMDA, which is crucial for learning and memory .
Pharmacokinetics
This compound exhibits linear pharmacokinetics when given at therapeutic doses . It is well absorbed in the body with a bioavailability of nearly 100% . The drug is metabolized in the liver to a lesser extent (less than 10%) and has an elimination half-life of 60–100 hours . It is primarily excreted by the kidneys . These properties contribute to its good bioavailability and long-lasting effects .
Result of Action
The action of this compound results in several molecular and cellular effects. It increases BDNF protein and mRNA levels in the brain, which are crucial for brain development and function . In an animal model of Alzheimer’s disease, this compound has been shown to improve spatial learning and decrease the deposition of Aβ plaques . These effects contribute to its therapeutic benefits in the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action of this compound. For instance, it has been found that memantine is stable in the environment and can easily leach from river sediment . This suggests that environmental conditions such as pH and temperature might affect the stability and efficacy of the drug. Furthermore, light exposure can lead to the photolytic degradation of memantine, which may affect its potency .
Biochemical Analysis
Biochemical Properties
Memantine hydrochloride acts as an antagonist at NMDA receptors, blocking the effects of glutamate, a neurotransmitter in the brain . Glutamate leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . By blocking these effects, this compound can help manage symptoms of Alzheimer’s Disease .
Cellular Effects
This compound has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ42 peptide . It has also been shown to induce autophagy, improve cell survival, and decrease the generation of Aβ42 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have concentration-dependent effects on mitochondrial fission and fusion dynamics, autophagy, and mitochondrial quality control . These effects were observed over a period of 48 hours .
Dosage Effects in Animal Models
In animal models of Alzheimer’s Disease, this compound has been shown to improve cognitive functions . In one study, APP/PS1 AD mice were treated with a therapeutic dose of memantine (20 mg/kg/day) and showed improved learning and memory performance .
Metabolic Pathways
The metabolic pathways of this compound involve its role as an NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease .
Transport and Distribution
As an NMDA receptor antagonist, it is likely to be distributed in areas of the brain where these receptors are present .
Subcellular Localization
As an NMDA receptor antagonist, it is likely to be localized in areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Memantine Hydrochloride involves the reaction of 1-bromo-3,5-dimethyladamantane with urea and formic acid. The formic acid acts as both a reactant and a solvent. The reaction mixture is then hydrolyzed with an aqueous inorganic acid, followed by alkalification, extraction, and acidification with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the same basic steps as the laboratory synthesis but is conducted under controlled conditions to ensure consistency and scalability. The purity of the crude product can reach 99.0%, and after recrystallization, it can achieve a purity of 99.98% .
Chemical Reactions Analysis
Types of Reactions: Memantine Hydrochloride primarily undergoes substitution reactions due to the presence of the amino group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of 6-hydroxy Memantine .
Scientific Research Applications
Memantine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the development of new NMDA receptor antagonists.
Biology: Researchers study its effects on neuronal excitability and synaptic plasticity.
Comparison with Similar Compounds
Leqembi (Lecanemab): A newer drug for Alzheimer’s that targets amyloid-beta plaques in the brain.
Uniqueness of Memantine Hydrochloride: this compound is unique in its mechanism of action as an NMDA receptor antagonist. Unlike cholinesterase inhibitors like Donepezil, which increase the levels of acetylcholine in the brain, this compound modulates glutamatergic neurotransmission. This difference in action makes it a valuable option for patients who may not respond well to cholinesterase inhibitors .
Properties
IUPAC Name |
3,5-dimethyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19982-08-2 (Parent) | |
| Record name | Memantine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90961439 | |
| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41100-52-1, 19982-08-2 | |
| Record name | Memantine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Memantine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEMANTINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 41100-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEMANTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Memantine Hydrochloride?
A1: this compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the receptor-operated cation channel. [, , ]
Q2: How does this compound's antagonism of the NMDA receptor differ from Magnesium ions?
A2: While both Magnesium ions and this compound block the NMDA receptor, this compound binds more effectively, effectively blocking the prolonged influx of Calcium ions through the channel. This allows for the preservation of transient physiological activation of the channels by higher concentrations of synaptically released glutamate. []
Q3: What is the significance of this compound's effect on Calcium ion influx?
A3: Prolonged increased glutamate levels in the brain, such as in Alzheimer's disease, can lead to continuous Calcium ion influx into cells via NMDA receptors. This excessive Calcium influx can ultimately result in neuronal degeneration. This compound helps to regulate this process. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H22ClN. It has a molecular weight of 215.77 g/mol. []
Q5: What is the thermal behavior of this compound?
A5: Thermal analysis reveals that this compound exists in an anhydrous, crystalline form with a melting point of 297.16°C. []
Q6: How stable is this compound in aqueous solutions?
A6: this compound demonstrates good stability in aqueous solutions at room temperature (20°C) across a range of pH values. It remains stable under UV light exposure and in the presence of isotonising or oxidizing agents. At elevated temperatures (80°C), stability is maintained in acidic solutions. []
Q7: What formulation strategies have been explored to improve the delivery of this compound?
A7: Researchers have investigated various formulations to enhance this compound delivery, including: * Skeleton type slow-release capsules: Utilizing a hydrophilic gel skeleton to achieve controlled release. [] * Slow-release pills: Employing a multi-layered structure with a hollow core, main medicine layer, isolated coating layer, and slow-release coating layer. [] * Extended-release tablets: Using a matrix system composed of HPMC K15M and HPMC K4M to achieve prolonged drug release. [] * Orally disintegrating tablets: Designed for rapid disintegration in the mouth, offering improved convenience for patients who struggle with swallowing. [, , ] * Oral-dissolving films: Utilizing specific polymers and flavor correctors to mask the taste and enhance patient compliance. [, ] * Sustained-release preparations for suspension: Formulating this compound as a dry suspension using ion exchange resins for prolonged drug release. [] * Solid dispersions: Incorporating this compound into a solid dispersion system to potentially improve solubility and bioavailability. []
Q8: What are the key pharmacokinetic parameters of this compound after oral administration?
A8: Studies in healthy Chinese volunteers revealed dose-dependent pharmacokinetics of this compound capsules. After single oral doses of 5 mg, 10 mg, and 15 mg, the time to peak concentration (Tmax) ranged from 4.9 to 5.6 hours. The peak plasma concentration (Cmax) increased proportionally with dose, reaching 4.4 ng/mL, 8.9 ng/mL, and 16.5 ng/mL, respectively. The elimination half-life (t1/2) remained consistent across doses, averaging around 47-51 hours. []
Q9: Is there evidence of drug accumulation after multiple doses of this compound?
A9: Yes, multiple oral doses of 10 mg this compound administered once daily resulted in drug accumulation. The Tmax was observed at 6.0 hours, with a Cmax of 32 ng/mL and a t1/2 of 46 hours. []
Q10: What preclinical models have been used to investigate the effects of this compound?
A10: Researchers have employed various animal models to study the effects of this compound, including:
* **Rat model of vascular dementia:** Induced by permanent bilateral common carotid artery ligation. This model helps to explore the drug's effects on cognitive function and potential neuroprotective mechanisms in vascular dementia. []* **Rabbit model of optic nerve damage:** Used to investigate the protective effects of this compound on glutamate-induced excitotoxicity and optic nerve cell apoptosis. [, ]Q11: What analytical techniques have been employed for the quantification of this compound?
A11: Several analytical methods have been developed and validated for the accurate and precise determination of this compound:
* **High-performance liquid chromatography with fluorescence detection (HPLC-FLD):** This method typically involves derivatization of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance its fluorescence properties. [, ]* **High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD):** This technique provides a sensitive and robust alternative for analyzing this compound without the need for derivatization. []* **Liquid chromatography-mass spectrometry (LC-MS):** A highly sensitive and specific method for quantifying this compound in biological matrices like plasma. [, , ]* **High-performance thin-layer chromatography (HPTLC):** A cost-effective and efficient technique for routine quality control analysis of this compound. []* **Proton nuclear magnetic resonance spectrometry (1H-NMR):** Offers a direct and precise method for quantifying this compound in both bulk drug substance and tablet formulations without requiring derivatization. []Q12: What are the reported limits of detection (LOD) and quantification (LOQ) for this compound using these analytical techniques?
A12: The reported LOD and LOQ vary depending on the specific method: * HPLC-FLD: LOD of 25 ng/mL in rat plasma [] * HPLC-ELSD: LOD of 0.01 µg/mL [] * 1H-NMR: LOD of 0.04 mg/mL and LOQ of 0.11 mg/mL []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
